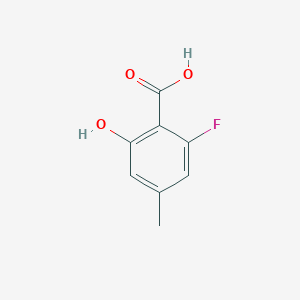
2-Fluoro-6-hydroxy-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 2-position, a hydroxyl group at the 6-position, and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 2,6-difluorotoluene, followed by hydroxylation and carboxylation reactions. The reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the substitution and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product. The choice of reagents and catalysts is crucial in minimizing by-products and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-Fluoro-6-oxo-4-methylbenzoic acid, while reduction of the carboxylic acid group can produce 2-Fluoro-6-hydroxy-4-methylbenzyl alcohol.
Applications De Recherche Scientifique
2-Fluoro-6-hydroxy-4-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Material Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-hydroxy-4-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxyl and methyl groups contribute to its overall chemical stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methylbenzoic acid: Similar in structure but lacks the hydroxyl group at the 6-position.
2-Fluoro-6-methylbenzoic acid: Similar in structure but lacks the hydroxyl group at the 6-position.
4-Fluoro-6-hydroxybenzoic acid: Similar in structure but lacks the methyl group at the 4-position.
Uniqueness
2-Fluoro-6-hydroxy-4-methylbenzoic acid is unique due to the specific combination of substituents on the benzene ring. The presence of both the fluorine and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in various chemical syntheses and applications.
Propriétés
Numéro CAS |
2386220-15-9 |
|---|---|
Formule moléculaire |
C8H7FO3 |
Poids moléculaire |
170.14 g/mol |
Nom IUPAC |
2-fluoro-6-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO3/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10H,1H3,(H,11,12) |
Clé InChI |
PHGUFYIEHFEDBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)F)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


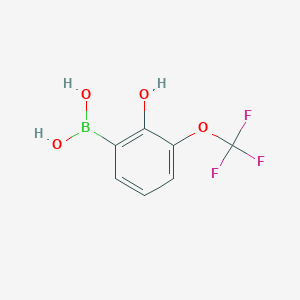

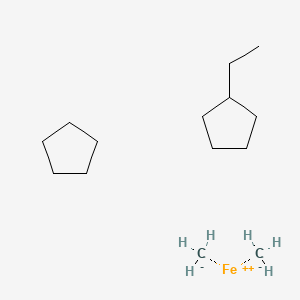

![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
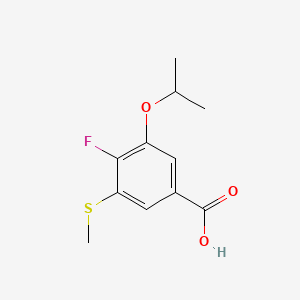
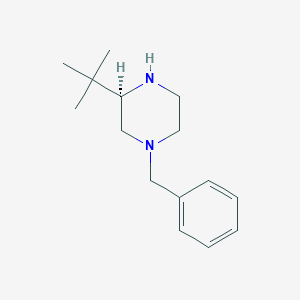
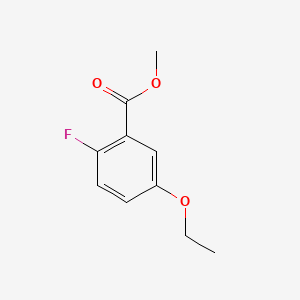
![8-Oxabicyclo[3.2.1]octan-2-ol](/img/structure/B14029068.png)
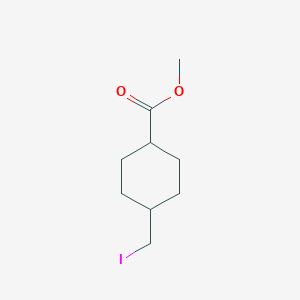
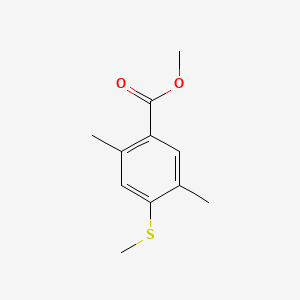
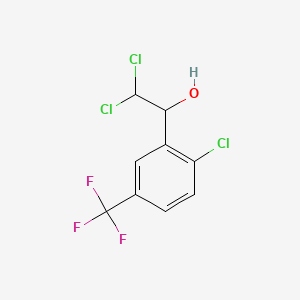
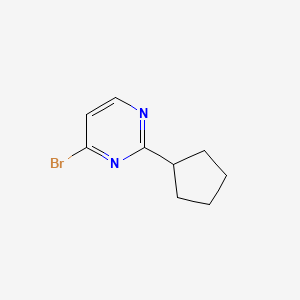
![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
